Pharmacokinetic Half-Life of LY836 Enables Sustained Oral Dosing
LY836 exhibits an extended elimination half-life of 4.26 ± 0.5 hours following oral administration (10 mg/kg) and 4.08 ± 0.4 hours after intravenous administration (2 mg/kg) in Sprague-Dawley rats [1]. In contrast, the parent compound SCR4026 has not been reported with comparable pharmacokinetic data, and peptide-based PSD95-nNOS inhibitors like Tat-NR2B9c lack oral bioavailability entirely [1]. The half-life of LY836 supports once-daily or twice-daily oral dosing regimens in preclinical stroke models, a practical advantage over compounds requiring continuous infusion or repeated intravenous injections.
| Evidence Dimension | Elimination half-life (T1/2) following oral administration |
|---|---|
| Target Compound Data | T1/2 = 4.26 ± 0.5 hours (oral, 10 mg/kg) |
| Comparator Or Baseline | SCR4026: PK data not reported; Tat-NR2B9c: not orally bioavailable |
| Quantified Difference | N/A (comparator lacks quantifiable oral PK data) |
| Conditions | Male Sprague-Dawley rats; oral gavage (10 mg/kg) vs. intravenous (2 mg/kg); plasma concentration measured by LC-MS/MS |
Why This Matters
Oral bioavailability and a moderate half-life simplify chronic dosing protocols in rodent stroke models, reducing animal handling stress and improving experimental throughput.
- [1] Chen W, Jiang B, Zhao Y, Yu W, Zhang M, Liang Z, Liu X, Ye B, Chen D, Yang L, Li F. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Eur J Med Chem. 2023 Dec 5;261:115871. View Source
